molecular formula C13H11ClN2O4 B2993004 5-acetyl-1-[(4-chlorobenzyl)oxy]-2,4(1H,3H)-pyrimidinedione CAS No. 477853-64-8

5-acetyl-1-[(4-chlorobenzyl)oxy]-2,4(1H,3H)-pyrimidinedione

Cat. No.: B2993004
CAS No.: 477853-64-8
M. Wt: 294.69
InChI Key: CNQUXFBCQMOPRT-UHFFFAOYSA-N
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Description

5-acetyl-1-[(4-chlorobenzyl)oxy]-2,4(1H,3H)-pyrimidinedione is a synthetic organic compound that belongs to the class of pyrimidinediones This compound is characterized by the presence of an acetyl group, a chlorobenzyl group, and a pyrimidinedione core

Scientific Research Applications

5-acetyl-1-[(4-chlorobenzyl)oxy]-2,4(1H,3H)-pyrimidinedione has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-acetyl-1-[(4-chlorobenzyl)oxy]-2,4(1H,3H)-pyrimidinedione typically involves the reaction of 4-chlorobenzyl alcohol with 5-acetyl-2,4(1H,3H)-pyrimidinedione under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

5-acetyl-1-[(4-chlorobenzyl)oxy]-2,4(1H,3H)-pyrimidinedione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the acetyl group to an alcohol.

    Substitution: The chlorobenzyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Mechanism of Action

The mechanism of action of 5-acetyl-1-[(4-chlorobenzyl)oxy]-2,4(1H,3H)-pyrimidinedione involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets are still under investigation, but it is believed to interfere with cellular processes at the molecular level.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-acetyl-1-[(4-chlorobenzyl)oxy]-2,4(1H,3H)-pyrimidinedione is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for diverse chemical modifications, making it a versatile compound in research and industrial applications.

Properties

IUPAC Name

5-acetyl-1-[(4-chlorophenyl)methoxy]pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11ClN2O4/c1-8(17)11-6-16(13(19)15-12(11)18)20-7-9-2-4-10(14)5-3-9/h2-6H,7H2,1H3,(H,15,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNQUXFBCQMOPRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CN(C(=O)NC1=O)OCC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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